2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid

Lipophilicity Drug-likeness ADME prediction

This 4-ethyl-3-acetic acid isoxazole occupies an under-explored regioisomeric space distinct from literature-precedented 5-substituted-4-acetic acid analgesics. Its free carboxylic acid enables direct one-step amide coupling without deprotection—saving 1–2 synthetic steps per library member versus ester prodrugs. With LogP 1.32 (0.62 units higher than the 5-ethyl isomer) and PSA 63 Ų, it falls within the optimal BBB-penetration window (LogP 1–3). The Fsp³ of 0.428 supports 3D topology for fragment-based and DOS libraries. An unexplored substitution pattern offering stronger patent positioning for pain, inflammation, and CNS programs.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B13501648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=CON=C1CC(=O)O
InChIInChI=1S/C7H9NO3/c1-2-5-4-11-8-6(5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyWIVGARUCZJZJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid – Key Physicochemical and Structural Baseline for Informed Procurement


2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid (CAS 1780991-11-8) is a heterocyclic carboxylic acid building block composed of an isoxazole core bearing an ethyl substituent at the 4-position and an acetic acid moiety at the 3-position. With a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 Da, it is supplied at a standard purity of 95% from multiple commercial sources and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its computed LogP of 1.32 and polar surface area of 63 Ų position it within drug-like physicochemical space, distinguishing it from unsubstituted and positionally isomeric analogs that exhibit different lipophilicity and hydrogen-bonding profiles [1].

Why 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid Cannot Be Replaced by Generic Isoxazole-Acetic Acid Analogs


The isoxazole-acetic acid scaffold tolerates multiple substitution patterns (3-, 4-, or 5-position attachment of both the alkyl group and the acetic acid side chain), and each positional isomer presents a distinct spatial orientation of the carboxylic acid handle relative to the heterocyclic ring and the alkyl substituent. This directly affects key molecular recognition parameters—dipole moment vector, steric accessibility of the acid group for amide/ester coupling, and conformational preferences of the methylene bridge [1]. In addition, the 4-ethyl substituent alters lipophilicity by approximately 0.6–0.9 LogP units relative to the unsubstituted parent, which influences membrane permeability, protein binding, and metabolic stability in ways that a 5-ethyl or 3,5-dimethyl analog cannot replicate [2][3]. Uninformed substitution with a closely related isoxazole-acetic acid building block therefore risks altering both synthetic reactivity and biological SAR outcomes.

Quantitative Differentiation Evidence for 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid Against Closest Analogs


Lipophilicity Advantage: +0.62 LogP Units vs. 5-Ethyl Positional Isomer

The target compound exhibits a calculated LogP of 1.32, derived from its SMILES structure CCC1=CON=C1CC(=O)O [1]. By contrast, the 5-ethyl positional isomer 2-(5-ethyl-1,2-oxazol-3-yl)acetic acid (CAS 1555441-52-5) has a computed XLogP3 of 0.7 [2]. The unsubstituted parent 2-(isoxazol-3-yl)acetic acid (CAS 57612-86-9) has a LogP of 0.36 [3]. This represents a +0.62 LogP increase over the 5-ethyl isomer and a +0.96 LogP increase over the unsubstituted scaffold, translating to approximately 4-fold and 9-fold higher calculated octanol/water partition coefficients, respectively.

Lipophilicity Drug-likeness ADME prediction

Carboxylic Acid pKa Differentiation: Enhanced Ionization vs. Unsubstituted Parent

The predicted pKa of the carboxylic acid group is influenced by the electron-donating ethyl substituent at the 4-position. The unsubstituted 2-(isoxazol-3-yl)acetic acid exhibits a pKa of 3.33 (measured/calculated) [1], whereas the 4-ethyl-substituted target compound is expected to have a slightly elevated pKa due to the inductive electron-donating effect of the ethyl group. Although experimental pKa data for the target compound are not yet published, the isomeric 5-ethyl analog displays a predicted pKa of 3.85±0.10 [2], providing a class-level inference that the 4-ethyl substitution similarly raises pKa by approximately 0.4–0.5 units relative to the unsubstituted scaffold.

Ionization state Bioavailability Salt formation

Substitution Pattern Distinction: 4-Ethyl-3-acetic Acid as a Scaffold Not Represented in Analgesic Isoxazole SAR

A published study by Fossa et al. (1994) evaluated 5-substituted 4-isoxazoleacetic acids in the mouse writhing test and found that 5-ethyl- and 5-propyl-4-isoxazoleacetic acids exhibited analgesic activity comparable to aspirin [1]. Critically, the target compound 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid bears the substitution pattern in reverse orientation: ethyl at the 4-position and acetic acid at the 3-position. This regioisomeric arrangement has not been characterized in the same analgesic model, representing a structurally distinct and pharmacologically unexplored chemotype within the isoxazole-acetic acid family. The 4-ethyl-3-acetic acid scaffold therefore offers a complementary SAR vector for analgesic or anti-inflammatory target screening that is orthogonal to the established 5-alkyl-4-acetic acid series.

Analgesic activity Structure-activity relationship Scaffold novelty

Synthetic Accessibility: Direct Carboxylic Acid Handle Enables Single-Step Diversification vs. Ester Prodrugs

The target compound features a free carboxylic acid directly attached via a methylene spacer to the isoxazole C3 position, providing an immediate handle for amide coupling, esterification, or reduction without requiring a deprotection step [1]. In contrast, commonly stocked analogs such as ethyl 2-(isoxazol-5-yl)acetate (CAS 82669-58-7) and ethyl 2-(isoxazol-3-yl)acetate (CAS 82669-57-6) are supplied as the ethyl ester and require saponification prior to further functionalization, adding 1–2 synthetic steps and potentially reducing overall yield . The free acid form also eliminates the need for orthogonal protecting group strategies when used alongside base-sensitive functionalities in multi-step sequences.

Medicinal chemistry Parallel synthesis Amide coupling

Fractional sp³ Carbon Content (Fsp3): Higher Three-Dimensional Character vs. Unsubstituted and Dimethyl Analogs

The target compound has an Fsp3 value of 0.428 (3 out of 7 carbon atoms are sp³-hybridized) [1]. This is higher than the unsubstituted 2-(isoxazol-3-yl)acetic acid (Fsp3 = 0.20; 1 sp³ carbon out of 5) and comparable to—but architecturally distinct from—the 3,5-dimethyl analog (3,5-dimethylisoxazol-4-yl)acetic acid (Fsp3 = 0.29; 2 sp³ carbons out of 7). Higher Fsp3 has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug discovery campaigns [2]. The 4-ethyl substitution provides this increased three-dimensionality while maintaining a single substituent vector, avoiding the symmetric congestion of 3,5-disubstituted analogs that can hinder target binding.

Fsp3 Molecular complexity Lead-likeness

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds Provide Optimal Balance for Target Engagement

The target compound possesses exactly 3 rotatable bonds (ethyl C–C, methylene C–C to ring, and carboxylic acid C–C) [1]. This falls within the optimal range defined by Veber's rules (≤10 rotatable bonds for oral bioavailability) while being sufficiently flexible to allow conformational adaptation to protein binding pockets. The 5-ethyl positional isomer also has 3 rotatable bonds, but the spatial orientation differs substantially because the ethyl and acetic acid groups project from different ring positions. In contrast, the unsubstituted 2-(isoxazol-3-yl)acetic acid has only 2 rotatable bonds, offering less conformational freedom. The 3-rotatable-bond architecture of the target compound balances pre-organization (from the rigid isoxazole core) with induced-fit capability (from the flexible side chains), a profile that has been shown to maximize binding enthalpy while minimizing entropic penalties [2].

Conformational flexibility Entropy Binding affinity

Optimal Procurement and Application Scenarios for 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid


Diversity-Oriented Synthesis (DOS) Library Construction Targeting Novel Chemical Space

The 4-ethyl-3-acetic acid substitution pattern represents a regioisomeric space that is under-explored in the published isoxazole-acetic acid SAR literature, which has focused predominantly on 5-substituted-4-acetic acid and 3,5-disubstituted variants . Its free carboxylic acid enables direct, one-step parallel amide coupling with diverse amine libraries without a deprotection sequence, saving 1–2 synthetic steps per library member compared to ester prodrugs . The Fsp3 of 0.428 contributes to three-dimensional molecular topology preferred in modern fragment-based and DOS library design .

Lead Optimization Programs Requiring Enhanced CNS Penetration or Intracellular Target Access

With a computed LogP of 1.32, the target compound is 0.62 LogP units more lipophilic than the 5-ethyl positional isomer (LogP 0.7) and nearly 1.0 LogP unit more lipophilic than the unsubstituted parent (LogP 0.36) . This LogP value places it squarely within the optimal range for passive blood-brain barrier penetration (typically LogP 1–3), making it a preferential building block for neuroscience and intracellular target programs where higher membrane permeability is required. The 3 rotatable bonds and moderate PSA of 63 Ų further satisfy Veber's oral bioavailability criteria .

Analgesic or Anti-Inflammatory Drug Discovery Requiring Novel IP Position

The published SAR for isoxazole-acetic acid analgesics is exclusively focused on 5-substituted-4-isoxazoleacetic acids, with 5-ethyl-4-isoxazoleacetic acid demonstrating aspirin-comparable analgesic activity in the mouse writhing test . The target compound's 4-ethyl-3-acetic acid scaffold is a distinct regioisomer not covered by this prior art, offering a structurally novel starting point for pain or inflammation programs. Researchers targeting cyclooxygenase, lipoxygenase, or MIF pathways—all precedented for isoxazole-acetic acid derivatives —can leverage this unexplored substitution pattern to potentially access differentiated pharmacological profiles and stronger patent protection.

Quote Request

Request a Quote for 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.